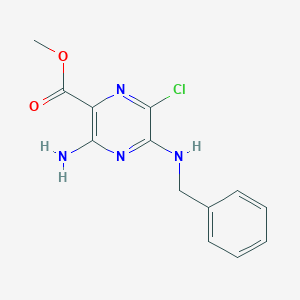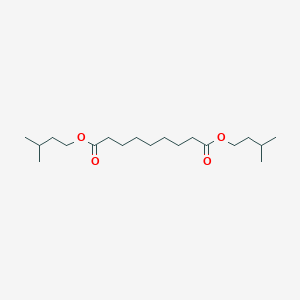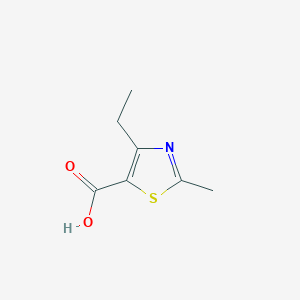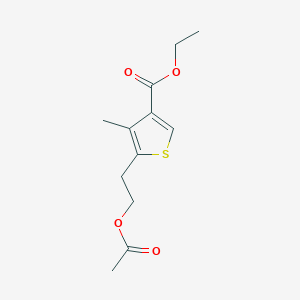
2-(4-Benzylmorpholin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Benzylmorpholin-2-yl)ethanamine, also known as BMEA, is an organic compound that belongs to the class of beta-amino alcohols. It has a molecular formula of C13H20N2O .
Synthesis Analysis
A commercial synthesis was developed for the production of (4-benzylmorpholin-2- (S)-yl)- (tetrahydropyran-4-yl)methanone mesylate, a key starting material for a phase 2, new investigational drug candidate at Eli Lilly and Company . The target compound was produced in the clinical pilot plant by the combination of two key steps: resolution of a morpholine amide intermediate to install the S-morpholino stereocenter in 35% yield and a high-yielding (89%) Grignard reaction to generate the title compound .Molecular Structure Analysis
The molecular structure of 2-(4-Benzylmorpholin-2-yl)ethanamine consists of a benzyl group attached to the 4-position of a morpholine ring, with an ethanamine group attached to the 2-position of the morpholine ring . The molecular weight of this compound is 220.31 g/mol.Scientific Research Applications
Quantitative Structure-Activity Relationship (QSAR) Analysis : The compound has been included in QSAR studies to understand its pharmacological activity, specifically its H1-antihistamine activity. These studies use thin-layer chromatography data to predict the pharmacological activity of new drug candidates, indicating the compound's potential in drug development (Brzezińska et al., 2003).
Synthesis and Pharmacology : Research has been conducted on synthesizing derivatives of 2-(4-Benzylmorpholin-2-yl)ethanamine and testing them as H1 receptor antagonists. This suggests its relevance in developing antihistamine drugs (Walczyński et al., 1999).
Antimicrobial and Antifungal Activity : Studies include the synthesis of derivatives of this compound and their testing against various bacterial and fungal strains. Some derivatives showed antibacterial and antifungal activity, highlighting its potential in creating new antimicrobial agents (Pejchal et al., 2015).
Efflux Pump Inhibition : Research has also explored derivatives of this compound as inhibitors of the Staphylococcus aureus NorA efflux pump. This suggests its potential application in combating antibiotic resistance (Héquet et al., 2014).
DNA Binding and Nuclease Activity : Cu(II) complexes of derivatives of this compound have been synthesized and characterized for their DNA binding propensity and nuclease activity. This research indicates its potential applications in biochemistry and molecular biology (Kumar et al., 2012).
properties
IUPAC Name |
2-(4-benzylmorpholin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMRNMIZKFLBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylmorpholin-2-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)


![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)


![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)

![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)